

chlorophosphorane spectroscopic characterization standards

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Compound Focus: Chlorophosphorane

CAS No.: 37231-52-0

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Spectroscopic Characterization Data

The table below summarizes the key spectroscopic and crystallographic data for the **chlorophosphorane** compound **11**, which features a nearly square-pyramidal geometry and is supported by a tetradentate bis(amidophenolate) ligand [1].

| Characterization Method | Key Parameters / Observed Data | Experimental Conditions / Significance |
|---|--------------------------------|--|
| ³¹P NMR Spectroscopy [1] -39.8 ppm (for precursor 10) Not explicitly stated for 11 (in available text) Data for hydridophosphorane precursor 10 provided for context [1]. X-ray Crystallography [1] τ-value: 0.02 (for precursor 10) Sum of basal angles: 352.0° (for compound 11) Confirms near square-pyramidal geometry [1]. τ-value indicates geometry (0 for perfect square pyramid, 1 for trigonal bipyramid) [1]. Cyclic Voltammetry [1] Reversible oxidation at E_{1/2} = +0.55 V (vs. Fc/Fc ⁺) Measured for compound 14 (derived from 11) in CH ₂ Cl ₂ , 0.1 M NBu ₄ PF ₆ . Shows ligand's role as an electron reservoir [1]. EPR Spectroscopy [1] Signal at g = 2.003 (for oxidized 15) Hyperfine coupling: α(³¹P) = 0.8 G; α(¹⁴N) = 3.5 G (for oxidized 14) Measured after one-electron oxidation with AgSbF ₆ at -78 °C. Confirms radical is ligand-centered with spin density on N and C atoms [1]. | | |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the guide.

Synthesis of Chlorophosphorane (11) [1]

- **Reaction Setup:** The protonated bis(amidophenolate) ligand (**9·H₄**) is mixed with **PCl₃** in the presence of **3.15 equivalents of DIPEA** (a base).
- **Formation of Precursor:** This reaction yields hydridophosphorane **10** as a white solid after purification by flash chromatography (54% yield).
- **Chlorination:** The **chlorophosphorane 11** is subsequently obtained by treating compound **10** with **N-chlorosuccinimide (NCS)**.

X-ray Crystallography Analysis [1]

- **Crystallization:** Suitable crystals for X-ray diffraction were grown by the **diffusion of MeOH into toluene solutions** of the compound.
- **Data Collection & Analysis:** The resulting data confirmed the connectivity and the **square-pyramidal geometry** of the phosphorane. Critical parameters analyzed include the **τ -value** and the **sum of the basal angles** around the phosphorus center.

Electrochemical Analysis (Cyclic Voltammetry) [1]

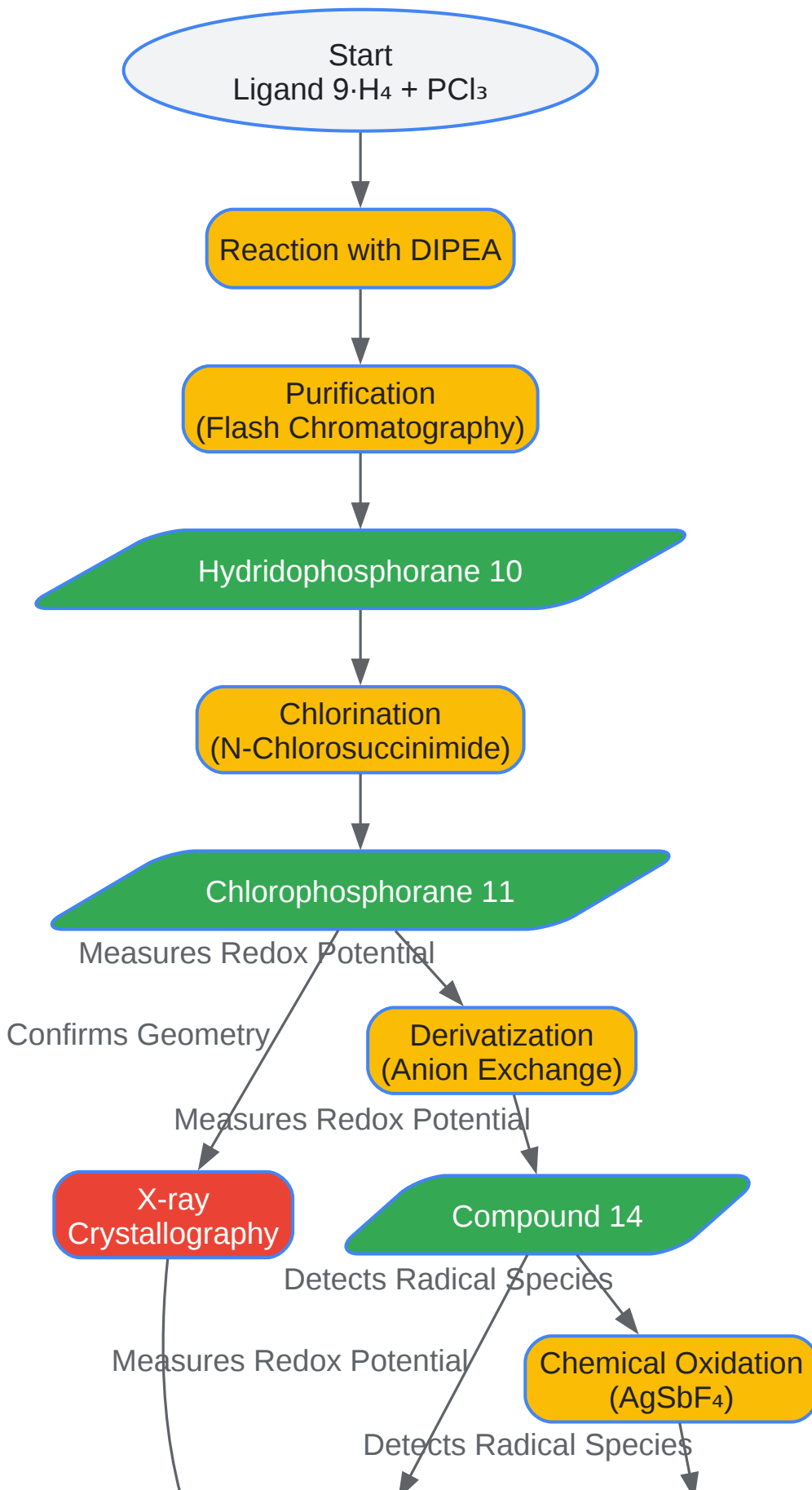
- **Solution Preparation:** A **0.1 M solution** of the phosphorane (e.g., compound **14**) is prepared in **dichloromethane (CH₂Cl₂)**, using **NBu₄PF₆** as the supporting electrolyte.
- **Measurement:** The cyclic voltammogram is recorded, typically showing a **reversible, one-electron oxidation event**. The potential is reported relative to the **Fc/Fc⁺ (ferrocene/ferrocenium)** couple.

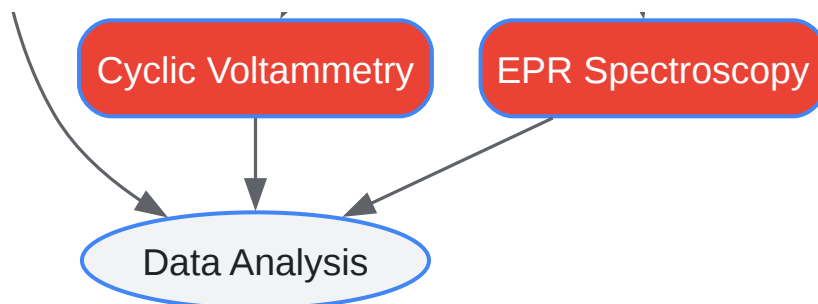
Electron Paramagnetic Resonance (EPR) Spectroscopy [1]

- **Sample Generation:** The phosphorane is oxidized in situ by adding **one equivalent of AgSbF₆** to its **CH₂Cl₂ solution at -78 °C**.
- **Spectrum Acquisition:** The EPR spectrum of the resulting radical species is measured, often at **200 K**, to observe hyperfine splitting from nuclei such as phosphorus-31 and nitrogen-14.

Experimental Workflow Diagram

The following diagram outlines the key steps involved in the synthesis and characterization of the **chlorophosphorane** compound, as described in the experimental protocols.





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Key Characterization Insights

The provided data highlights several critical aspects for characterizing such compounds:

- **Geometry is Crucial:** The unique **square-pyramidal geometry** imposed by the rigid pincer ligand is a key structural feature that enhances the electrophilicity of the phosphorus center [1].
- **Ligand Cooperation:** Spectroscopic and electrochemical data (EPR, Cyclic Voltammetry) are essential to confirm that the **bis(amidophenolate) ligand acts as a non-innocent electron reservoir**, which is central to the compound's reactivity [1].
- **Comparative Analysis:** When building a comparison guide, contrasting the NMR chemical shifts, redox potentials, and structural parameters (like τ -values) of this system with other phosphorus(V) compounds would objectively demonstrate its unique electronic and geometric properties.

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References

1. Ligand-Enabled Disproportionation of 1,2-Diphenylhydrazine ... [pmc.ncbi.nlm.nih.gov]

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